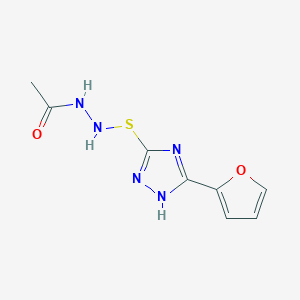
5-Amino-3-methyl-1,2-oxazole-4-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-3-methyl-1,2-oxazole-4-carbonyl chloride is a heterocyclic compound featuring an oxazole ring substituted with an amino group, a methyl group, and a carbonyl chloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-methyl-1,2-oxazole-4-carbonyl chloride typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as α-haloketones and nitriles.
Introduction of the Amino Group: Amination reactions can be employed to introduce the amino group at the desired position on the oxazole ring.
Carbonyl Chloride Formation: The carbonyl chloride group can be introduced via chlorination reactions using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form amides and esters, respectively.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, potentially altering the electronic properties of the oxazole ring.
Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for chlorination to form the carbonyl chloride group.
Palladium Catalysts: Employed in coupling reactions to facilitate the formation of carbon-carbon bonds.
Oxidizing Agents: Such as hydrogen peroxide (H₂O₂) for oxidation reactions.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution reactions.
Complex Heterocycles: Resulting from coupling reactions with various aromatic and heteroaromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 5-Amino-3-methyl-1,2-oxazole-4-carbonyl chloride serves as a versatile building block for constructing more complex molecules
Biology
The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development. Its ability to form amides and esters can be exploited to create bioactive molecules with potential therapeutic applications.
Medicine
In medicinal chemistry, derivatives of this compound can be explored for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents. The compound’s structural features allow for the design of molecules that can interact with specific biological targets.
Industry
In the chemical industry, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and versatility make it a valuable intermediate in various industrial processes.
Wirkmechanismus
The mechanism by which 5-Amino-3-methyl-1,2-oxazole-4-carbonyl chloride exerts its effects depends on its specific application. In biological systems, its derivatives may interact with enzymes, receptors, or other molecular targets, modulating their activity. The compound’s ability to form covalent bonds with nucleophiles can be leveraged to design inhibitors that block enzyme active sites or disrupt protein-protein interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-3-methyl-1,2-oxazole-4-carboxamide: Similar structure but with a carboxamide group instead of a carbonyl chloride group.
3-Methyl-1,2-oxazole-4-carbonyl chloride:
5-Amino-1,2-oxazole-4-carbonyl chloride: Lacks the methyl group, which can influence its steric and electronic properties.
Uniqueness
5-Amino-3-methyl-1,2-oxazole-4-carbonyl chloride is unique due to the presence of both an amino group and a carbonyl chloride group on the oxazole ring. This combination of functional groups provides a balance of reactivity and stability, making it a versatile intermediate for various synthetic applications. The methyl group further modulates its electronic properties, potentially enhancing its utility in specific reactions.
Eigenschaften
IUPAC Name |
5-amino-3-methyl-1,2-oxazole-4-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2/c1-2-3(4(6)9)5(7)10-8-2/h7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJVRHVDSDOYDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30667807 |
Source


|
| Record name | 5-Amino-3-methyl-1,2-oxazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30667807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219938-18-8 |
Source


|
| Record name | 5-Amino-3-methyl-1,2-oxazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30667807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(carbamoylamino)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid](/img/structure/B12891942.png)





![2-(Difluoromethoxy)benzo[d]oxazole-7-acetic acid](/img/structure/B12891982.png)





